![molecular formula C16H13ClN2O2 B3016767 Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate CAS No. 900015-03-4](/img/structure/B3016767.png)
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of benzimidazole and imidazo[1,2-a]pyridine derivatives as starting materials. For instance, ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate has been used as a starting material for the synthesis of pyrimido[1,6-a]benzimidazol-4-carboxylates under solvent-free conditions . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate has been reacted with different arylidinemalononitrile derivatives to produce thiazolopyridine carboxylate derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as chromium(III) complexes with benzimidazolyl-pyridines, has been characterized by X-ray crystallography, revealing a distorted octahedral geometry . Nickel complexes with similar ligands have also been studied, showing a distorted octahedral geometry around the nickel center . These findings provide insight into the potential geometry and coordination environment of the compound of interest.
Chemical Reactions Analysis
The related compounds exhibit a range of chemical reactivity. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been shown to react with various nucleophilic reagents to form different heterocyclic derivatives . The benzimidazole and imidazo[1,2-a]pyridine cores are versatile and can participate in numerous chemical transformations, which could be relevant for the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate" are not provided, related compounds have been evaluated for their pharmacological properties. For instance, a benzimidazole derivative has been synthesized and shown to possess antiulcer properties and act as a H+/K(+)-ATPase inhibitor . The imidazo[1,2-a]pyridine derivatives have been assessed for their affinity for central and mitochondrial benzodiazepine receptors . These studies suggest that the compound of interest may also exhibit significant biological activity.
Scientific Research Applications
Synthesis and Characterization
- A novel series of compounds, including derivatives of ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate, were synthesized and characterized using various spectroscopic methods. These compounds exhibited unique fluorescence spectral characteristics in dichloromethane, indicating potential applications in optical materials (Ge et al., 2014).
Chemical Synthesis Techniques
- Improved synthesis techniques for 2-chlorinated imidazo[1,2-α]pyridines, which are analogs of chlorinated benzimidazoles, were developed. This involved condensation of ethyl bromoacetate and chlorinated 2-aminopyridines, relevant to the this compound structure (Gudmundsson et al., 1997).
Coordination Chemistry and Molecular Design
- The compound was used in the design of zero-dimensional complexes and one-dimensional coordination polymers. This highlights its utility in constructing complex molecular architectures, potentially applicable in materials science and nanotechnology (Yin et al., 2021).
Synthesis of Heterocyclic Compounds
- The compound played a role in the synthesis of a variety of heterocyclic compounds, illustrating its versatility as a precursor in organic synthesis and medicinal chemistry (Schmitt et al., 1997).
Green Chemistry Applications
- It was also involved in the synthesis of certain compounds using a green protocol, which underscores its relevance in environmentally-friendly chemical processes (Morigi et al., 2012).
Catalysis and Chemical Reactions
- This compound derivatives were used in various catalytic and chemical reactions, demonstrating their potential as catalysts or intermediates in synthetic chemistry (Liu et al., 2012).
Synthesis of Complex Molecules
- The compound has been utilized in the synthesis of complex molecules like pyridyliron(II) dichlorides and pyridyliron(II) dibromides, showcasing its application in the preparation of sophisticated molecular structures (Zhang et al., 2011).
Pharmaceutical Research
- Although excluding information related to drug use, dosage, and side effects, it's worth noting that compounds structurally related to this compound have been explored in pharmaceutical research, demonstrating the broader chemical family's relevance in medicinal chemistry (Ebrahimlo et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been studied for their varied medicinal applications .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been critically reviewed for their structure–activity relationship and mode-of-action in anti-tb compounds .
Biochemical Pathways
Compounds with similar structures have been synthesized and studied for their potential biological and therapeutic value .
properties
IUPAC Name |
ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-21-16(20)13-6-4-3-5-12(13)14-10-19-9-11(17)7-8-15(19)18-14/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXLVAJLSACWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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